Tert-butyl 3-acetyl-5-iodobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-acetyl-5-iodobenzylcarbamate is a chemical compound with the molecular formula C14H18INO3 and a molecular weight of 375.20 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a benzylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-acetyl-5-iodobenzylcarbamate typically involves the reaction of 3-iodobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
[ \text{3-iodobenzylamine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{tert-butyl 3-iodobenzylcarbamate} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetyl-5-iodobenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylcarbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 3-acetyl-5-iodobenzylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-iodobenzylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, while the acetyl and iodine groups can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties for amines.
Tert-butyl 4-iodobenzylcarbamate: A closely related compound with the iodine atom in a different position on the benzyl ring.
Uniqueness
Tert-butyl 3-acetyl-5-iodobenzylcarbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H18INO3 |
---|---|
Molecular Weight |
375.20 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetyl-5-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18INO3/c1-9(17)11-5-10(6-12(15)7-11)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
NPUBWFSNHHIOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.